Product packaging for Glycolic Acid-13C Sodium Salt(Cat. No.:CAS No. 1706469-52-4)

Glycolic Acid-13C Sodium Salt

Cat. No.: B590865
CAS No.: 1706469-52-4
M. Wt: 99.025
InChI Key: VILMUCRZVVVJCA-CGOMOMTCSA-M
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Description

Significance of Stable Isotope Tracers in Contemporary Systems Biology

Stable isotope tracers are indispensable tools in modern systems biology, a field that seeks to understand the complex interactions within biological systems. Unlike radioactive isotopes, stable isotopes are non-toxic and have a long shelf life, making them safe and practical for a wide range of studies, including those involving human subjects. nih.govresearchgate.net The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), allows for the precise tracking of molecules through metabolic networks. silantes.commedchemexpress.com

This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic fluxes—the rates of turnover of metabolites in a biochemical pathway. nih.gov By introducing a labeled compound into a biological system, researchers can follow the incorporation of the isotope into various downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled products. nih.govwikipedia.org This provides invaluable insights into pathway activity, nutrient utilization, and the regulation of metabolic networks under different physiological or pathological conditions. silantes.comnih.gov The ability to track individual atoms through complex, compartmentalized systems has revolutionized our understanding of diseases like cancer, diabetes, and inherited metabolic disorders. nih.gov

Contextual Role of Glycolic Acid in Core Metabolic Networks and Its Relevance to Isotopic Studies

Glycolic acid, the simplest alpha-hydroxy acid, is a key intermediate in several core metabolic pathways. rupahealth.comcreative-proteomics.com It is notably involved in the glyoxylate (B1226380) cycle, photorespiration in plants, and the metabolism of amino acids and ketone bodies in mammals. rupahealth.comcreative-proteomics.comwikipedia.org A significant portion of endogenous glycolic acid is derived from the metabolism of glycine (B1666218) and the breakdown of collagen. rupahealth.com

Given its central position, tracking the metabolic fate of glycolic acid is crucial for understanding various physiological and pathological states. For instance, elevated levels of glycolic acid can be an indicator of certain inborn errors of metabolism, such as primary hyperoxaluria type 1. rupahealth.com Isotopic labeling of glycolic acid, as with Glycolic Acid-13C Sodium Salt, enables researchers to investigate its metabolic pathways with high precision. cymitquimica.com By tracing the ¹³C label, scientists can elucidate the contributions of glycolic acid to other metabolic pools, identify active pathways, and quantify metabolic fluxes. nih.gov This is particularly relevant in studying conditions where glycolate (B3277807) metabolism is dysregulated.

Historical Trajectory of 13C-Labeling in Chemical and Biological Investigations

The use of isotopic labeling to trace metabolic pathways has a long history. Early studies often relied on radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C). While groundbreaking, the use of radioisotopes posed safety concerns and limited the scope of in vivo studies, especially in humans.

The advent of techniques capable of detecting stable isotopes with high sensitivity, primarily mass spectrometry and NMR spectroscopy, led to a shift towards the use of non-radioactive tracers like ¹³C. wikipedia.org Initially, the application of ¹³C-labeling was complex and costly. However, advancements in analytical instrumentation and the development of sophisticated computational models have made ¹³C-metabolic flux analysis (¹³C-MFA) a more accessible and powerful technique. nih.govnih.gov

Over the past few decades, ¹³C-MFA has become a cornerstone of metabolic engineering and biomedical research. nih.govfrontiersin.org It has been applied to a vast array of biological systems, from microorganisms to human subjects, to unravel the complexities of cellular metabolism. nih.govnih.gov The ability to introduce ¹³C-labeled substrates, such as [¹³C]glucose or, in this context, this compound, and monitor their transformation provides a detailed map of metabolic activity that is unattainable with other methods. frontiersin.orgnih.gov This has led to significant breakthroughs in understanding and engineering microbial metabolism for the production of biochemicals and in elucidating the metabolic reprogramming that occurs in diseases like cancer. nih.govebi.ac.uk

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C¹³CH₃NaO₃ scbt.comamericanchemicalsuppliers.com
Molecular Weight 99.03 g/mol scbt.comamericanchemicalsuppliers.com
Appearance Solid/Powder fishersci.se
Solubility Soluble in water wikipedia.orgfishersci.se
Storage Refrigerated (2°C to 8°C), protected from light isotope.com

Properties

CAS No.

1706469-52-4

Molecular Formula

C2H3NaO3

Molecular Weight

99.025

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1;

InChI Key

VILMUCRZVVVJCA-CGOMOMTCSA-M

SMILES

C(C(=O)[O-])O.[Na+]

Synonyms

2-Hydroxy-acetic Acid-13C Sodium Salt;  Hydroxy-acetic Acid-13C Monosodium Salt;  Glycolic Acid-13C Monosodium Salt;  Hydroxyacetic Acid-13C Sodium Salt;  Sodium Glycolate-13C;  Sodium Hydroxyacetate-13C;  Sodium α-Hydroxyacetate-13C

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Glycolic Acid 13c Sodium Salt

Precursor Selection and Isotopic Positioning Strategies for Glycolic Acid-13C Sodium Salt Synthesis.

The synthesis of this compound begins with the careful selection of a ¹³C-labeled precursor. The choice of precursor determines the position of the isotopic label within the final glycolic acid molecule. Common strategies involve labeling either one or both carbon atoms.

Common ¹³C-Labeled Precursors:

PrecursorLabeled Position(s)Resulting Labeled Glycolic Acid
¹³C-FormaldehydeC1Glycolic Acid-1-¹³C or Glycolic Acid-2-¹³C
¹³C-CyanideC1Glycolic Acid-1-¹³C
¹³C-Carbon MonoxideC1Glycolic Acid-1-¹³C
¹³C₂-AcetyleneC1 and C2Glycolic Acid-1,2-¹³C₂
¹³C₂-Ethylene GlycolC1 and C2Glycolic Acid-1,2-¹³C₂

The strategic placement of the ¹³C atom is crucial for the intended application. rsc.org For instance, if the goal is to study the decarboxylation of glycolic acid, labeling the carboxyl carbon (C1) would be most informative. Conversely, to trace the fate of the hydroxymethyl group, labeling the C2 position is necessary. nih.gov For studies requiring the tracking of the entire carbon backbone, doubly labeled precursors like ¹³C₂-ethylene glycol are employed. eurisotop.com

Chemical Reaction Mechanisms for ¹³C Incorporation, Including Catalytic Approaches.

Several synthetic routes can be employed to incorporate the ¹³C isotope into the glycolic acid structure. The choice of method often depends on the desired labeling pattern, yield, and scalability.

One common method involves the hydrolysis of a labeled cyanohydrin . This process starts with the reaction of ¹³C-labeled formaldehyde (B43269) with hydrocyanic acid to form ¹³C-glycolonitrile. Subsequent hydrolysis of the nitrile group yields glycolic acid with the ¹³C label at the C2 position. chemicalbook.com

Another significant pathway is the carbonylation of formaldehyde . In this reaction, ¹³C-labeled carbon monoxide is reacted with formaldehyde in the presence of water and an acid catalyst. chemicalbook.comwikipedia.org This method typically results in glycolic acid labeled at the C1 (carboxyl) position.

Catalytic approaches are increasingly being developed to improve efficiency and selectivity. researchgate.net For example, metal-catalyzed reactions, such as those using palladium or nickel complexes, can facilitate the incorporation of ¹³C from sources like ¹³CO₂. researchgate.netrsc.orgrsc.org These methods offer milder reaction conditions and can be adapted for late-stage labeling of more complex molecules. A notable development is the use of a palladium carboxylate complex to form isotopically labeled carboxylic esters from boronic esters/acids, providing a versatile route to ¹³C-labeled carboxylic acids. acs.org

A study in 2025 highlighted a reaction where glyoxal (B1671930) undergoes a self-Cannizzaro reaction to produce glycolic acid, a transformation that can be tracked using ¹³C labeling to understand the reaction mechanism. rsc.org

Optimized Methodologies for Stereospecific Isotopic Labeling.

While glycolic acid itself is not chiral, the principles of stereospecific isotopic labeling are crucial in the broader context of labeled compound synthesis, particularly when dealing with more complex molecules where glycolic acid might be an intermediate or a structural motif. nih.gov Stereospecific labeling involves the selective introduction of an isotope into a specific spatial position within a molecule.

For related hydroxy acids, chemoenzymatic methods have proven effective. These approaches utilize enzymes, such as dehydrogenases, which exhibit high stereoselectivity. nih.gov For example, an alcohol dehydrogenase can be used to stereospecifically reduce a labeled precursor, ensuring the isotope is incorporated into a single enantiomer. nih.gov While not directly applicable to the achiral glycolic acid, these advanced techniques are vital for producing chiral isotopologues of related compounds.

Advanced Purification Techniques for High-Purity Labeled Compounds.

The purification of the final isotopically labeled compound is a critical step to ensure its suitability for analytical and research purposes. moravek.com Impurities, including unlabeled or partially labeled species, can interfere with experimental results. moravek.com

Common Purification Techniques:

TechniquePrincipleApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Effective for separating the sodium salt from unreacted precursors and byproducts. moravek.com
Ion-Exchange Chromatography Separation based on charge.Useful for isolating the anionic glycolate (B3277807) from neutral or cationic impurities.
Recrystallization Purification of solids based on differences in solubility.Can be used to obtain highly pure crystalline this compound.
Extraction Separation based on differential solubility in immiscible liquids.Used to remove salt byproducts after certain synthesis routes. chemicalbook.com

The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . wikipedia.orgmoravek.com These methods confirm the isotopic enrichment and the absence of significant impurities. acs.org

Yield Optimization and Scalability Considerations for Research Applications.

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for providing sufficient quantities of this compound for research purposes.

Factors Influencing Yield and Scalability:

Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize product formation and minimize side reactions.

Stoichiometry of Reactants: Precise control over the molar ratios of reactants is essential for efficient conversion.

Purification Efficiency: The purification method must be scalable to handle larger quantities without significant product loss.

For research applications, the synthesis is often performed on a smaller scale. However, for applications requiring larger amounts of the labeled compound, the scalability of the chosen synthetic route becomes a primary concern. adesisinc.com Flow chemistry, for instance, is an emerging technology that can improve the scalability and efficiency of isotope synthesis by providing precise control over reaction conditions. adesisinc.com

Recent research has focused on optimizing the catalytic production of glycolic acid from sources like glycerol, with studies using response surface methodology to fine-tune parameters like temperature and catalyst ratios for maximum yield. mdpi.comsemanticscholar.org While these studies may not directly involve isotopic labeling, the principles of yield optimization are directly transferable.

Sophisticated Analytical Approaches for Glycolic Acid 13c Sodium Salt Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule. au.dk It is particularly valuable for confirming the specific location of the ¹³C label within the Glycolic Acid-13C Sodium Salt molecule.

¹³C NMR spectroscopy directly probes the ¹³C nuclei within a molecule. For this compound, this technique is fundamental for verifying the isotopic enrichment and identifying the position of the ¹³C atom. chemicalbook.com The ¹³C NMR spectrum of unlabeled glycolic acid shows two distinct signals corresponding to the two carbon atoms in the molecule. In Glycolic Acid-1-¹³C Sodium Salt, the signal corresponding to the carboxyl carbon (C1) will be significantly enhanced, confirming the site-specific labeling. nih.govnih.gov Similarly, for Glycolic acid, sodium salt (1,2-¹³C₂, 99%), both carbon signals would show high intensity, indicating uniform labeling across the carbon backbone. otsuka.co.jpotsuka.co.jpeurisotop.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the chemical environment, providing unambiguous evidence of the label's position. rsc.org

Table 1: Illustrative ¹³C NMR Data for Glycolic Acid

Carbon PositionUnlabeled Glycolic Acid (ppm)Glycolic Acid-1-¹³C Sodium Salt (ppm)
C1 (Carboxyl)~175~175 (Enhanced Intensity)
C2 (Hydroxymethyl)~60~60

Note: Chemical shifts are approximate and can vary based on solvent and pH. The key feature for the labeled compound is the significant increase in signal intensity for the labeled carbon.

While ¹³C NMR confirms the isotopic label, multidimensional NMR techniques are invaluable for elucidating the complete structure of this compound and its downstream metabolites. ucl.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. hmdb.ca This provides a clear map of which protons are attached to which carbon atoms. For this compound, an HSQC spectrum would show a correlation between the hydroxymethyl protons and the C2 carbon. This is particularly useful when analyzing complex mixtures, helping to assign specific proton and carbon signals to the labeled molecule. ucl.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This technique is instrumental in piecing together the carbon skeleton of a molecule. For instance, in a metabolite derived from Glycolic Acid-1-¹³C Sodium Salt, an HMBC spectrum could show a correlation between the hydroxymethyl protons and the labeled C1 carboxyl carbon, confirming the integrity of the molecular backbone during metabolic transformation. ucl.ac.uk These multidimensional techniques are critical for unambiguously identifying labeled metabolites in complex biological samples. acs.org

13C NMR Spectral Analysis for Isotopic Distribution[5][6][7][8][9].

Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the cornerstone for analyzing the mass isotopomer distribution (MID) of ¹³C-labeled compounds, providing quantitative information on the extent of isotopic labeling. chemie-brunschwig.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like glycolic acid, a derivatization step is necessary to increase their volatility. nih.govnih.gov Common derivatizing agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). acs.org

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer. The resulting mass spectrum shows the molecular ion of the derivatized analyte and a characteristic fragmentation pattern. For this compound, the molecular ion peak will be shifted by the number of ¹³C atoms incorporated. By analyzing the relative intensities of the unlabeled (M+0) and labeled (M+1, M+2, etc.) peaks, the mass isotopomer distribution can be accurately determined. acs.org

Table 2: Example GC-MS Data for Derivatized Glycolic Acid

AnalyteDerivatizing AgentExpected m/z (Unlabeled)Expected m/z (¹³C₁-labeled)
Glycolic AcidTMS220.1221.1

Note: The m/z values correspond to the molecular ion of the trimethylsilyl (B98337) (TMS) derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing compounds in the liquid phase, often without the need for derivatization. thermofisher.comresearchgate.net This makes it particularly suitable for the direct analysis of polar metabolites like glycolic acid and its salts from biological fluids. otsuka.co.jp The sample is injected into a liquid chromatograph, where compounds are separated based on their affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer.

LC-MS is a powerful tool for metabolic profiling, allowing for the simultaneous detection and quantification of multiple labeled and unlabeled metabolites in a single run. The high sensitivity and specificity of LC-MS make it ideal for tracking the metabolic fate of this compound in complex biological systems. thermofisher.comisotope.com

For the most accurate and precise characterization, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.

High-Resolution Mass Spectrometry: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the m/z of ions with very high accuracy. This allows for the unambiguous determination of the elemental composition of an ion and the precise measurement of isotope ratios. otsuka.co.jpotsuka.co.jp

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of labeled glycolic acid) is selected, fragmented, and the resulting product ions are analyzed. acs.org This technique provides structural information and enhances specificity by reducing background noise. By comparing the fragmentation patterns of labeled and unlabeled compounds, the position of the isotopic label can often be inferred. This is crucial for confirming that the label has not been scrambled during metabolic processes. acs.orgotsuka.co.jp The development of methods using GC-MS/MS allows for the sensitive and specific quantification of glycolic acid and its metabolites in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Metabolite Profiling[4][13].

Hyphenated Techniques for Comprehensive Labeled Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex biological and chemical mixtures. nih.gov For the characterization of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed approaches. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like glycolic acid, derivatization is typically required to increase volatility. nih.gov This process converts the analyte into a form suitable for GC analysis. Once separated by the gas chromatograph, the 13C-labeled glycolic acid is introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule and allows for the precise determination of isotopic enrichment. nih.govcreative-proteomics.com The mass shift between the labeled and unlabeled fragments confirms the presence and incorporation of the 13C isotope. astrochem.org

GC-MS is particularly valuable in metabolic flux analysis where researchers track the metabolic fate of 13C-labeled substrates. creative-proteomics.comhhu.de The technique can quantify the incorporation of 13C into various metabolites, providing insights into the activity of metabolic pathways. hhu.de For instance, in studies of photorespiration, GC-MS has been used to measure the pool size of glycolic acid in plant leaves using a 13C-labeled internal standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. acs.org In the context of this compound, LC-MS allows for its direct analysis without the need for derivatization. researchgate.net

The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.govthermofisher.com In a typical LC-MS/MS workflow, the 13C-labeled glycolic acid is separated on an LC column and then ionized. The resulting molecular ion is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides highly selective and quantitative data, even in complex matrices. researchgate.net The distinct mass-to-charge (m/z) ratio of the 13C-labeled compound allows it to be clearly distinguished from its unlabeled counterpart. acs.org

Below is an interactive data table summarizing the key characteristics of GC-MS and LC-MS for the analysis of this compound.

Analytical TechniqueSample DerivatizationKey AdvantagesTypical Application
GC-MS Often RequiredHigh resolution, established libraries for identification, excellent for volatile compounds. nih.govcreative-proteomics.comMetabolic flux analysis, profiling of central carbon metabolism. nih.govhhu.de
LC-MS Generally Not RequiredBroad applicability, suitable for non-volatile and thermally labile compounds, high sensitivity with MS/MS. nih.govthermofisher.comTargeted quantification in complex biological samples, tracer studies. acs.orgresearchgate.net

Quantitative Purity Assessment of this compound in Research Grade Samples

The purity of research-grade this compound is critical to ensure the accuracy and reliability of experimental results. thermofisher.com Several analytical methods are employed for its quantitative purity assessment, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being a primary and powerful tool.

Quantitative Nuclear Magnetic Resonance (qNMR):

qNMR is a direct and highly accurate method for determining the purity of chemical substances. acanthusresearch.combwise.kr Unlike chromatographic techniques that may not detect all impurities, qNMR provides a direct measurement of the analyte's concentration against a certified internal standard. acanthusresearch.comacs.org The principle of qNMR is based on the fact that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com

For the purity assessment of this compound, a specific proton (¹H) or carbon (¹³C) signal of the molecule is integrated and compared to the integral of a known amount of a high-purity internal standard. acs.orgrssl.com This allows for the calculation of the absolute purity of the labeled compound. acs.org The advantages of qNMR include its non-destructive nature, the ability to quantify compounds without a specific chromophore, and the potential for high-throughput analysis. rssl.comnih.gov

Other Purity Assessment Techniques:

While qNMR is a primary method, other techniques are also used to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to assess chromatographic purity by separating the main compound from any impurities. rssl.com However, it may overestimate purity if impurities lack a chromophore or are not detected by the chosen method. acanthusresearch.com

Mass Spectrometry: High-resolution mass spectrometry can confirm the isotopic enrichment and identify potential isotopic impurities. Isotope Dilution Mass Spectrometry (IDMS) is another primary method that can be used for highly accurate quantification by measuring the ratio of the labeled to an unlabeled standard.

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and other elements in the sample, which can be compared to the theoretical values for the pure compound.

The following interactive data table outlines the principles and findings of different purity assessment methods for research-grade this compound.

Purity Assessment MethodPrincipleInformation Provided
Quantitative NMR (qNMR) Comparison of the integral of an analyte signal to that of a certified internal standard. acanthusresearch.comacs.orgAbsolute purity of the compound. acs.org
HPLC Separation of the compound from impurities based on their physicochemical properties. rssl.comChromatographic purity, presence of related substance impurities.
Mass Spectrometry (IDMS) Measurement of the intensity ratio of the labeled analyte to an unlabeled standard. High-precision quantification and isotopic enrichment.
Elemental Analysis Combustion of the sample to determine the elemental composition.Confirmation of the empirical formula.

Applications of Glycolic Acid 13c Sodium Salt in Metabolic Flux Analysis Mfa

Theoretical Frameworks of ¹³C Metabolic Flux Analysis

The core of ¹³C-MFA involves feeding cells a ¹³C-labeled substrate and measuring the resulting isotopic patterns in intracellular metabolites. vanderbilt.edusci-hub.se A computational model of the cell's metabolic network is then used to estimate the flux distribution that best explains the observed labeling patterns. oup.comnsf.gov This process relies on established theoretical frameworks that mathematically link the measured isotope data to the underlying reaction rates. mdpi.com

The choice between steady-state and non-steady-state MFA depends on the dynamics of the biological system under investigation. vanderbilt.eduoup.com

Isotopic Steady-State MFA: This is the most established approach, assuming that the system is in both a metabolic and isotopic steady state. oup.comrsc.org Metabolic steady state implies that the concentrations of intracellular metabolites are constant, while isotopic steady state means the isotopic labeling of each metabolite is no longer changing over time. oup.comoup.com In this condition, the labeling pattern of a metabolite is determined by the flux-weighted average of its precursors' labeling patterns. nih.gov This method is powerful for quantifying fluxes in pathways at equilibrium but is less suitable for systems that are slow to label or are inherently dynamic, such as autotrophic organisms where a single carbon source like CO₂ would lead to uniform labeling at steady state, providing no flux information. vanderbilt.eduoup.com

Isotopically Non-Stationary MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but not an isotopic one. nih.gov Researchers collect samples during the transient phase after introducing the ¹³C tracer, measuring how metabolite labeling patterns change over time. wikipedia.org By using ordinary differential equations (ODEs) to model these dynamics, INST-MFA can resolve fluxes in systems with large metabolite pools or slow labeling dynamics. vanderbilt.edunih.gov It is particularly advantageous for studying autotrophic organisms, high-throughput experiments, and other systems not amenable to steady-state analysis. vanderbilt.edunih.gov For example, using Glycolic Acid-¹³C Sodium Salt in an INST-MFA experiment could reveal the transient labeling of intermediates in the photorespiratory pathway, providing flux data that would be obscured at isotopic steady state. frontiersin.org

To simulate the flow of labeled carbons through the metabolic network, MFA relies on a precise accounting of atomic rearrangements in every reaction.

Carbon Transition Maps: At the core of any MFA model is a detailed map of the biochemical reactions within the cell, including the specific transitions of each carbon atom from substrates to products. frontiersin.org For example, when Glycolic Acid-¹³C Sodium Salt is metabolized, a model must specify how the labeled carbons at position 1 (C1) or 2 (C2) are transferred to subsequent molecules like glyoxylate (B1226380), glycine (B1666218), or serine.

Isotopomer Balance Equations: Isotopomers are molecules that differ only in their isotopic composition. MFA models use a system of balance equations to describe the production and consumption of each isotopomer for every metabolite in the network. mdpi.com At isotopic steady state, these are algebraic equations, while in INST-MFA, they are time-dependent ODEs. wikipedia.orgnih.gov Solving these equations allows the model to predict the mass isotopomer distribution (MID) for each metabolite given a specific set of fluxes. The goal of the MFA algorithm is to find the flux values that minimize the difference between the computationally simulated MIDs and the experimentally measured ones. plos.org

The following table illustrates a simplified, hypothetical carbon transition for the metabolism of specifically labeled Glycolic Acid-¹³C Sodium Salt through a part of the photorespiratory pathway.

Labeled SubstratePathway StepProductExpected ¹³C Labeling Pattern
[1-¹³C]GlycolateGlycolate (B3277807) -> GlyoxylateGlyoxylateLabeled at the carboxyl carbon (C1)
[1-¹³C]GlycolateGlyoxylate -> GlycineGlycineLabeled at the carboxyl carbon (C1)
[2-¹³C]GlycolateGlycolate -> GlyoxylateGlyoxylateLabeled at the alpha-carbon (C2)
[2-¹³C]GlycolateGlyoxylate -> GlycineGlycineLabeled at the alpha-carbon (C2)
[1,2-¹³C₂]GlycolateGlyoxylate -> GlycineGlycineLabeled at both C1 and C2

Isotopic Steady-State and Non-Steady-State MFA Principles[20][21][22].

Experimental Design Considerations for ¹³C-Labeling Studies Utilizing Glycolic Acid-¹³C Sodium Salt

The quality and resolution of an MFA study are critically dependent on a well-designed experiment. numberanalytics.comsci-hub.se This includes the careful selection of isotopic tracers, cultivation conditions, and sample handling procedures to ensure data accuracy and integrity. sci-hub.sersc.org

The choice of the ¹³C-labeled substrate is a crucial step that dictates which metabolic pathways can be resolved. nih.govresearchgate.net While variously labeled glucose tracers are common for studying central carbon metabolism, specialized tracers are needed for other pathways. osti.govcreative-proteomics.com

Substrate Selection: Glycolic Acid-¹³C Sodium Salt is an ideal tracer for investigating pathways that directly utilize C2 compounds. In photosynthetic organisms like plants and cyanobacteria, it can be used to quantify fluxes through the photorespiratory pathway. frontiersin.org In bacteria and fungi, it can be used to probe the glyoxylate shunt, a key pathway for growth on C2 carbon sources. The selection between [1-¹³C]glycolate, [2-¹³C]glycolate, or uniformly labeled [1,2-¹³C₂]glycolate depends on the specific fluxes to be resolved, as each will produce distinct labeling patterns in downstream metabolites. nih.gov

Optimal Enrichment: The goal of tracer selection is to maximize the observability of fluxes. nih.gov Often, using a single tracer is insufficient. Parallel labeling experiments, where cells are grown in separate cultures with different tracers, can greatly improve flux precision. nih.govnih.gov For instance, a study might use [1,2-¹³C₂]glucose in one experiment and Glycolic Acid-¹³C Sodium Salt in a parallel experiment to simultaneously resolve central carbon metabolism and photorespiration. Combining data from multiple complementary tracers provides a more comprehensive and accurate flux map. nih.gov

For quantitative flux analysis, cells must be grown in a chemically defined medium where the isotopic composition of all carbon sources is known. osti.gov

Defined Media: The use of minimal or defined media is necessary to avoid the introduction of unlabeled carbon from complex sources like yeast extract, which would interfere with the labeling analysis. osti.gov When using Glycolic Acid-¹³C Sodium Salt as the tracer, it should ideally be the sole carbon source or part of a well-defined mixture of carbon sources with known isotopic labeling.

Achieving Steady State: The cultivation strategy must allow the cells to reach a metabolic steady state, which is a prerequisite for most MFA studies. oup.comrsc.org This is typically achieved during the exponential growth phase in batch or chemostat cultures. wikipedia.org For INST-MFA, cells are first grown to a metabolic steady state on unlabeled media before the ¹³C-labeled substrate is introduced. vanderbilt.edunih.gov

To accurately measure intracellular metabolite labeling, metabolic activity must be instantly halted at the moment of sampling. This process, known as quenching, is critical for preventing changes in metabolite concentrations and labeling patterns post-collection. creative-proteomics.commdpi.com

Rapid Quenching: The ideal quenching method rapidly inactivates all enzymes without causing cell leakage or degradation of target metabolites. creative-proteomics.commdpi.com For suspension cultures, a common method is to rapidly spray the cell suspension into a cold quenching solution, such as -20°C to -40°C methanol (B129727). mdpi.com For adherent cells, the culture medium is rapidly aspirated and replaced with a cold solvent. Immediate freezing in liquid nitrogen is also a widely used and effective technique. creative-proteomics.comnih.gov

Metabolite Extraction: After quenching, metabolites are extracted from the cells. Liquid-liquid extraction using solvents like methanol, acetonitrile, and water in various ratios is a common approach. creative-proteomics.comnih.gov The choice of solvent system depends on the chemical properties of the target metabolites. The subsequent analysis of the extracted metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions. numberanalytics.comnih.gov

The following table summarizes common quenching methods and their considerations.

Quenching MethodDescriptionAdvantagesDisadvantages
Cold Methanol Rapidly mixing the cell culture with methanol pre-chilled to -20°C to -40°C.Effective at halting enzymatic activity; widely used for microbial and suspension cell cultures. mdpi.comCan cause cell leakage if the methanol concentration or temperature is not optimized. creative-proteomics.com
Liquid Nitrogen Flash-freezing the cell sample directly in liquid nitrogen (-196°C).Extremely rapid, providing the most effective halt to metabolism. creative-proteomics.comCan cause cell lysis due to ice crystal formation, potentially leading to artifact generation. mdpi.com
Cold Isotonic Saline Rinsing cells with a cold (e.g., <4°C) saline solution before quenching with a solvent.Helps remove extracellular media without causing osmotic shock.The washing step itself must be rapid to prevent metabolite leakage or alteration. rsc.org

Cell Cultivation Strategies in Defined Isotopic Media[15][18][21].

Computational Algorithms and Software for 13C-MFA

The analysis of data from 13C labeling experiments is a complex process that relies on sophisticated computational tools to translate raw analytical measurements into meaningful metabolic flux maps. researchgate.net These tools employ mathematical models to simulate the flow of 13C through metabolic networks and identify the flux distribution that best explains the observed labeling patterns. researchgate.net A variety of software packages, including OpenFLUX2, 13CFLUX2, Metran, INCA, FiatFLUX, and the Biomet Toolbox 2.0, have been developed to facilitate these calculations, each incorporating powerful algorithms to handle the computational demands of 13C-MFA. mdpi.com

Elementary Metabolite Unit (EMU) and Cumomer Approaches

To manage the complexity of tracking all possible isotopic forms of metabolites (isotopomers), several computational frameworks have been developed. The cumomer (cumulative isotopomer) approach was an early and significant development that simplifies the mathematical problem by transforming bilinear equations into a series of linear systems. nih.gov This method focuses on the fractional abundance of 13C at specific carbon positions. researchgate.net

A more recent and highly efficient framework is the Elementary Metabolite Unit (EMU) . nih.gov The EMU concept provides a significant advancement by systematically breaking down the metabolic network to identify the minimal set of information required to simulate isotopic labeling. nih.gov This decomposition results in a much smaller set of system variables and equations compared to traditional isotopomer or cumomer methods, reducing computation time by an order of magnitude in typical 13C-labeling scenarios. nih.gov The EMU framework is particularly advantageous for analyzing complex labeling schemes involving multiple isotopic tracers. nih.gov For instance, a complex analysis of gluconeogenesis using 2H, 13C, and 18O tracers would involve over 2 million isotopomers but only 354 EMUs. nih.gov The efficiency of the EMU algorithm has been further enhanced by methods such as using an adjacency matrix to represent the metabolic network, which simplifies programming and implementation. frontiersin.org

Another approach, the fluxomer concept, combines fluxes and isotopomer abundances into a single composite variable. weizmann.ac.il This method simplifies the problem formulation and has been shown to outperform cumomer and EMU-based software in terms of convergence time and the statistical quality of the results for moderately-sized networks. weizmann.ac.il

Optimization and Statistical Analysis in Flux Estimation

The core of 13C-MFA is a multi-parameter optimization problem where the goal is to find the set of metabolic fluxes that best fits the experimental data, which includes extracellular rates and isotopic labeling measurements. nih.gov This is typically achieved through least-squares regression. nih.gov Various optimization algorithms are employed, including gradient-based local optimization methods and gradient-free global optimization techniques like simulated annealing and genetic algorithms. nih.gov Hybrid approaches that combine global and local optimization have also been developed to improve efficiency and accuracy. nih.gov For instance, a hybrid algorithm using compactification of flux variables was shown to be superior to its parent algorithms and global methods in both speed and accuracy when analyzing the central metabolism of Bacillus subtilis. nih.gov

Statistical analysis is crucial for evaluating the quality of the flux estimation. sci-hub.se This involves assessing the goodness-of-fit to ensure the model adequately represents the data and calculating confidence intervals for the estimated fluxes. nih.govsci-hub.se Early methods for determining confidence intervals relied on linear approximations, but due to the inherent non-linearity of isotopomer systems, more accurate non-linear methods are now preferred. nih.gov These advanced methods often involve Monte Carlo simulations or evaluating the sensitivity of the sum of squared residuals (SSR) to variations in flux values. nih.gov Furthermore, Bayesian statistical methods are emerging as a powerful alternative, offering a different perspective on flux uncertainty and model selection. d-nb.info

Elucidation of Carbon Flow in Microbial Metabolism

13C-MFA has become an indispensable tool for quantitatively understanding the intricate network of metabolic pathways in microorganisms. By tracing the path of 13C-labeled substrates, researchers can gain detailed insights into how microbes utilize carbon sources for growth, energy production, and the synthesis of valuable compounds. This knowledge is fundamental for metabolic engineering efforts aimed at optimizing microbial strains for industrial applications. nih.govnih.gov

Investigations in Bacterial Systems (e.g., Escherichia coli, cyanobacteria)

Escherichia coli , a workhorse of biotechnology, has been extensively studied using 13C-MFA. These studies have provided valuable information for designing engineered strains for the efficient production of chemicals like γ-aminobutyrate (GABA). nih.gov For example, 13C-MFA revealed that overexpressing citrate (B86180) synthase in an engineered E. coli strain increased the rates of glycolysis and anaplerotic reactions, boosting GABA productivity. nih.gov In another study, 13C-MFA was used to investigate the toxic effects of phenol (B47542) on E. coli. The analysis showed that phenol inhibits citrate synthase, leading to a decrease in the TCA cycle flux and an overflow of carbon towards acetate (B1210297) production, which in turn reduces biomass yield. frontiersin.org 13C-MFA has also been applied to study E. coli metabolism in more complex environments, such as growth on solid agar, identifying distinct cell populations with different metabolic strategies. nih.gov

Cyanobacteria , as photosynthetic microorganisms, hold great promise for the sustainable production of chemicals from carbon dioxide. nih.govcreative-proteomics.com 13C-MFA, particularly the isotopically non-stationary (INST-MFA) variant, has been crucial for elucidating their central carbon metabolism under photoautotrophic conditions. nih.govnih.gov Studies on fast-growing strains like Synechococcus elongatus PCC 11801 and 11802 have revealed high flux through the Calvin-Benson-Bassham (CBB) cycle and negligible flux through the oxidative pentose (B10789219) phosphate (B84403) pathway. nih.gov INST-MFA has also been instrumental in identifying metabolic bottlenecks in engineered cyanobacteria. For instance, in a strain of Synechococcus elongatus PCC 7942 engineered to produce isobutyraldehyde (B47883), INST-MFA identified a bottleneck at the pyruvate (B1213749) kinase reaction and revealed a previously unknown bypass pathway. osti.gov This information guided further genetic modifications that significantly improved product yield. osti.gov

Studies in Yeast and Fungal Metabolisms (e.g., Kluyveromyces phaffii)

Yeasts are widely used as cell factories for producing a vast array of products, from biofuels to pharmaceuticals. creative-proteomics.com 13C-MFA has been instrumental in understanding and optimizing their metabolic pathways. creative-proteomics.com While Saccharomyces cerevisiae is the most studied yeast with MFA, research on other industrially important yeasts like Kluyveromyces phaffii (formerly Pichia pastoris) is growing. creative-proteomics.comvtt.fi

In K. phaffii, 13C-MFA has been used to investigate the Crabtree effect, a phenomenon where fermentation occurs even in the presence of oxygen. Overexpression of a specific transcription factor, Cra1, was shown to induce a Crabtree-positive phenotype in the typically Crabtree-negative K. phaffii. nih.gov Subsequent 13C-MFA and RNA-Seq analysis revealed that this overexpression led to a more than twofold increase in glycolytic flux, creating a metabolic imbalance that resulted in ethanol (B145695) production. nih.govresearchgate.net Furthermore, 13C tracer analysis with labeled glycolate in an autotrophic strain of K. phaffii suggested the presence of a plant-like pathway for recycling phosphoglycolate, a toxic byproduct of RuBisCO's oxygenase activity. researchgate.net

The table below presents selected research findings from 13C-MFA studies in various microorganisms.

OrganismKey FindingImpact/Significance
Escherichia coliPhenol inhibits citrate synthase, reducing TCA cycle flux and increasing acetate overflow. frontiersin.orgExplains the mechanism of phenol toxicity and provides targets for improving tolerance.
Escherichia coliOverexpression of citrate synthase increases glycolysis and anaplerotic fluxes. nih.govGuided the metabolic engineering of a strain for enhanced GABA production.
Synechococcus elongatusIdentification of a pyruvate kinase bottleneck and a three-step bypass pathway. osti.govEnabled rational engineering to improve isobutyraldehyde production.
Synechococcus elongatusHigh CBB cycle flux and low oxidative pentose phosphate pathway flux under photoautotrophic conditions. nih.govProvides a baseline flux map for future metabolic engineering of these fast-growing cyanobacteria.
Kluyveromyces phaffiiOverexpression of the Cra1 transcription factor doubles glycolytic flux. nih.govresearchgate.netDemonstrates the ability to switch a yeast from respiratory to respiro-fermentative metabolism through single-gene manipulation.
Kluyveromyces phaffiiEvidence of a plant-like phosphoglycolate salvage pathway. researchgate.netReveals a native capability that could be engineered to improve efficiency in synthetic autotrophic strains.

Analysis of Metabolic Pathways in Plant Systems

Applying 13C-MFA to plant systems presents unique challenges due to their metabolic complexity, including compartmentation of pathways between organelles and the simultaneous processes of photosynthesis and respiration. researchgate.netoup.com Despite these challenges, 13C-MFA has emerged as a powerful tool for dissecting the intricate network of plant metabolism. oup.comoup.com

Steady-state 13C-MFA has been successfully used to create flux maps of central carbon metabolism in heterotrophic and mixotrophic plant tissues, such as cell cultures and seeds. oup.com These studies typically involve feeding 13C-labeled glucose and analyzing the labeling patterns in metabolic intermediates and end products after the system has reached an isotopic and metabolic steady state. oup.com For example, feeding [1-13C]glucose to heterotrophically grown plants led to the discovery of two distinct pathways for the biosynthesis of isopentenyl pyrophosphate (IPP), the building block of isoprenoids. nih.gov The different labeling patterns observed in sterols (derived from the cytosol) compared to plastid-derived isoprenoids confirmed the existence of the separate mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways. nih.gov

However, steady-state 13C-MFA is less suitable for studying purely autotrophic tissues like leaves, which exhibit diurnal metabolic cycles and where the assimilation of atmospheric 12CO2 can dilute the isotopic label. nih.govpnas.org To overcome this, isotopically non-stationary MFA (INST-MFA) has been adapted for plant systems. pnas.org INST-MFA involves analyzing the transient changes in isotopic labeling over time following a switch to a 13C-labeled substrate, such as 13CO2. pnas.org This approach has been used to quantify fluxes in the photosynthetic metabolism of Arabidopsis thaliana leaves, providing insights into how plants acclimate to changes in light intensity. pnas.org Such studies have revealed complex systems-level properties of plant metabolic networks that are not apparent from static metabolite measurements alone. pnas.org

The table below summarizes key applications and findings of 13C-MFA in plant systems.

Plant System13C-MFA ApproachKey Finding
Arabidopsis thaliana leavesIsotopically Non-Stationary MFA (INST-MFA) with 13CO2Quantified changes in photosynthetic and respiratory fluxes in response to high light acclimation. pnas.org
Heterotrophic plant cell culturesSteady-State 13C-MFA with labeled glucoseConfirmed the parallel operation of the cytosolic MVA and plastidial MEP pathways for isoprenoid biosynthesis. nih.gov
Oleaginous microalga Chlorella protothecoidesSteady-State 13C-MFA with labeled glucoseIdentified the active network of central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle, while showing the glyoxylate shunt was inactive. oup.com
Various plant tissuesSteady-State 13C-MFAUsed to generate flux maps of primary metabolism in heterotrophic and mixotrophic tissues, providing a foundation for metabolic engineering. oup.com

Characterization of Metabolism in Cultured Mammalian Cells and Ex Vivo Tissue Models

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic reactions within intact biological systems. nih.gov The use of 13C-labeled substrates allows researchers to track the flow of carbon atoms through complex metabolic networks, providing a detailed snapshot of cellular physiology. nih.govcreative-proteomics.com This approach has been successfully applied to various models, from cultured mammalian cells, which offer high-throughput and controlled experimental conditions, to ex vivo tissue models that better preserve the physiological context of the native organ. nih.govnih.gov

Recent advancements have enabled global 13C tracing in intact human liver tissue cultured ex vivo, a model that bridges the gap between animal studies and human physiology. nih.govescholarship.org In these studies, tissue slices are incubated with a universally 13C-labeled substrate, and the subsequent incorporation of 13C into a wide array of intracellular metabolites is measured using mass spectrometry. escholarship.orgdiva-portal.org This allows for a qualitative assessment of numerous metabolic pathways simultaneously and provides quantitative data on metabolic fluxes when combined with computational modeling. escholarship.org For instance, studies on ex vivo human liver tissue have been able to quantify the net uptake and release rates of major metabolites, revealing active consumption of amino acids like alanine (B10760859) and glutamine and the release of others, such as glutamate (B1630785). diva-portal.org These models retain key individual metabolic characteristics and can be used to study the response to various physiological and pharmacological stimuli. nih.govescholarship.org

Below is a data table summarizing representative metabolic exchange rates measured in ex vivo human liver tissue, illustrating the quantitative power of this approach.

Table 1: Representative Metabolic Exchange Rates in Ex Vivo Human Liver Tissue

MetaboliteNet Exchange Rate (nmol/mg/h)Direction
Glucose145 ± 25Release
Lactate (B86563)230 ± 30Release
Alanine35 ± 5Uptake
Glutamine20 ± 4Uptake
Glutamate28 ± 6Release
Urea60 ± 10Release

Data are representative values derived from ex vivo liver tissue studies. diva-portal.org

Metabolic Remodeling in Disease Models (e.g., cancer cell lines)

Cancer cells undergo profound metabolic reprogramming to sustain their high rates of proliferation and adapt to the fluctuating tumor microenvironment. nih.govfrontiersin.org A hallmark of many cancer cells is the Warburg effect, characterized by elevated glucose uptake and increased conversion of glucose to lactate, even in the presence of oxygen. nih.govnih.gov Isotopic tracing with molecules like 13C-glucose and 13C-glutamine has been instrumental in dissecting these altered metabolic phenotypes, revealing how oncogenes and tumor suppressors directly influence metabolic pathways. nih.govckisotopes.com

The use of less common labeled substrates, such as Glycolic Acid-13C Sodium Salt, allows for the investigation of specific, often overlooked, metabolic pathways that may be crucial in certain cancer types. Glycolate can be metabolized by mammalian cells and its fate can provide insights into cellular redox state and biosynthetic capabilities. physiology.orgnih.gov

Studies using labeled glycolate in the human liver cancer cell line HepG2 have demonstrated that these cells can take up exogenous glycolate. physiology.orgresearchgate.net The primary metabolic fate of this glycolate was its oxidation. physiology.org Research showed that at high concentrations, glycolate could be converted to glyoxylate and subsequently to oxalate (B1200264), a reaction catalyzed by lactate dehydrogenase. physiology.orgresearchgate.net Furthermore, by using 14C-labeled glycolate, researchers observed the formation of labeled glycine, indicating that the carbon backbone of glycolate can be utilized for amino acid synthesis, though this was primarily seen when cell membranes were permeabilized. physiology.org

In other cancer cell models, such as HCT116 colorectal cancer and U2OS osteosarcoma cell lines, the introduction of glycolate leads to its phosphorylation into phosphoglycolate, a reaction largely attributed to the promiscuous activity of pyruvate kinase. researchgate.net The accumulation of phosphoglycolate can cause significant metabolic perturbations, including the inhibition of key enzymes like succinate (B1194679) dehydrogenase in the TCA cycle. researchgate.net This demonstrates that introducing a substrate like glycolate can reveal metabolic vulnerabilities and alternative pathway activities in cancer cells.

The following table summarizes research findings on the metabolic fate of labeled glycolate when introduced to cancer cell lines.

Table 2: Research Findings on the Metabolic Fate of Labeled Glycolate in Cancer Cell Lines

Cancer Cell LineLabeled PrecursorObserved Labeled ProductsKey Enzymatic Pathway ImplicatedReference Finding
HepG2 (Liver Cancer)14C-GlycolateGlyoxylate, OxalateLactate DehydrogenaseConversion to oxalate observed at high glycolate concentrations. physiology.orgresearchgate.net
HepG2 (Liver Cancer)14C-GlycolateGlycineAminotransferase activity (requires peroxisome permeability)Glycine synthesis from glycolate was observed under specific experimental conditions. physiology.org
HCT116 (Colorectal), U2OS (Osteosarcoma)GlycolatePhosphoglycolatePyruvate Kinase (side-activity)Treatment with glycolate caused a significant increase in intracellular phosphoglycolate. researchgate.net

Fluxomics in Neural Cell Metabolism Studies

The brain exhibits a complex and highly compartmentalized metabolism, with intricate metabolic cross-talk between different cell types, primarily neurons and astrocytes. nih.govbrookes.ac.uk 13C-MFA has become an indispensable tool for unraveling the distinct metabolic roles of these cells and understanding how their metabolic coupling supports brain function. nih.govfrontiersin.org

Astrocytes, a type of glial cell, are now understood to be highly glycolytic, converting a significant portion of the glucose they take up into lactate, which can then be shuttled to neurons as an energy substrate. frontiersin.orgnih.gov This process, often termed aerobic glycolysis, is a key feature of astrocyte metabolism. frontiersin.orgnih.gov Isotopic transient 13C-MFA, which tracks the labeling of metabolites over time, provides a particularly powerful method for determining intracellular fluxes in these cells. frontiersin.org

A comprehensive study using [1-13C]glucose in primary astrocyte cultures allowed for the precise quantification of fluxes through central carbon metabolism. frontiersin.org This work confirmed the high glycolytic flux and revealed significant activity in other key pathways. For example, a notable portion of the glucose taken up by astrocytes (around 11%) was shunted into the pentose phosphate pathway (PPP), which is critical for producing NADPH and nucleotide precursors. frontiersin.org The analysis also quantified the anaplerotic flux through pyruvate carboxylase, an enzyme highly expressed in astrocytes, which replenishes TCA cycle intermediates. frontiersin.org The ratio of pyruvate entering the TCA cycle via pyruvate carboxylase versus pyruvate dehydrogenase was determined to be approximately 0.5. frontiersin.org

While many studies have used labeled glucose, a tracer like this compound could be used to specifically probe pathways related to glycine and serine metabolism, which are crucial for neurotransmitter synthesis and one-carbon metabolism in the brain. The metabolic fate of glycolate into glycine has been established, and tracing this conversion within neural cells could illuminate the dynamics of the astrocyte-neuron metabolic relationship. physiology.org

The table below presents detailed metabolic flux data obtained from isotopic transient MFA of cultured astrocytes, showcasing the quantitative insights gained from such studies.

Table 3: Key Metabolic Fluxes in Cultured Astrocytes Determined by 13C-MFA

Metabolic Pathway/ReactionEstimated Flux (μmol/mg protein/h)Significance in Astrocyte Metabolism
Glucose Uptake1.85 ± 0.04Primary energy substrate uptake.
Pentose Phosphate Pathway (PPP)0.20 ± 0.01Production of NADPH and nucleotide precursors.
Pyruvate Dehydrogenase (PDH)0.42 ± 0.02Entry of glycolytic carbon into the TCA cycle as acetyl-CoA.
Pyruvate Carboxylase (PC)0.21 ± 0.01Anaplerotic replenishment of TCA cycle intermediates.
TCA Cycle (α-ketoglutarate dehydrogenase)0.73 ± 0.03Central hub for energy production and biosynthesis.
Malic Enzyme0.08 ± 0.01Contributes to pyruvate production and NADPH balance.
Glutamate/α-ketoglutarate Exchange0.70 ± 0.04Reflects high glutamate turnover related to neurotransmitter cycling.

Data adapted from a comprehensive isotopic transient MFA study on primary astrocyte cultures. frontiersin.org

Biochemical and Enzymatic Reaction Mechanism Elucidation Via Isotopic Labeling

Probing Glycolate (B3277807) Pathway Enzymes with Glycolic Acid-13C Sodium Salt

The glycolate pathway, also known as the photorespiratory pathway, is a critical metabolic route in photosynthetic organisms that processes glycolate, a byproduct of the RuBisCO enzyme's oxygenase activity. frontiersin.org Key enzymes in this pathway, such as glycolate oxidase, play a central role in metabolizing glycolate. frontiersin.org Using this compound as a substrate enables researchers to probe the function and flux through these enzymes in vivo. cymitquimica.com

When introduced into a biological system, the ¹³C-labeled glycolate enters the pathway and is converted into a series of intermediates. The labeled carbon atom can be tracked as it appears sequentially in downstream metabolites like glyoxylate (B1226380), glycine (B1666218), serine, and glycerate. mdpi.com Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and quantify the incorporation of ¹³C into these molecules. royalsocietypublishing.orgmdpi.com This allows for the measurement of metabolic flux, providing quantitative data on the rate at which glycolate is processed and recycled. mdpi.com For instance, studies have used ¹³C labeling to show that the proportion of photorespiratory intermediates like glycine and serine that escape the main recycling pathway is very small. mdpi.com

Table 1: Illustrative Research Findings on ¹³C Labeling in the Glycolate Pathway This interactive table demonstrates how ¹³C enrichment in key metabolites of the glycolate pathway might be tracked over time after introducing a ¹³C-labeled precursor.

MetaboliteTime after 13C-Label Introduction13C Enrichment (%)Analytical Method
Glycolate0 min99.0LC-MS
Glyoxylate5 min85.0LC-MS
Glycine15 min60.2NMR/LC-MS
Serine30 min45.5NMR/LC-MS
Glycerate60 min30.8NMR/LC-MS

Investigation of Kinetic and Equilibrium Isotope Effects in Biological Reactions

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). For carbon, the KIE is the ratio k₁₂/k₁₃. The magnitude of the KIE provides powerful insight into the reaction mechanism, particularly the rate-limiting step and the structure of the transition state. nih.gov

When studying an enzyme that processes glycolate, such as glycolate oxidase, this compound can be used to determine the ¹³C KIE. A KIE value significantly greater than 1 indicates that the C-H or C-C bond involving the labeled carbon is being broken or formed in the rate-determining step of the enzymatic reaction. Conversely, a KIE value close to 1 suggests that bond cleavage at the labeled position is not kinetically significant. nih.gov For example, the oxidation of an amine by a flavoprotein enzyme showed a ¹³C KIE of 1.025, which is consistent with hydride transfer occurring in a symmetrical transition state. nih.gov Similar studies with ¹³C-labeled glycolate can elucidate the precise mechanism of enzymes like glycolate oxidase.

Table 2: Interpretation of Theoretical ¹³C Kinetic Isotope Effect (KIE) Values This table provides a guide to interpreting the mechanistic significance of different KIE values obtained from experiments using ¹³C-labeled substrates.

Observed 13C KIE (k12/k13)Mechanistic Interpretation
~1.00The labeled carbon bond is not broken or formed in the rate-limiting step.
1.02 - 1.05Primary KIE; indicates that the labeled carbon bond is cleaved in the rate-limiting step. The magnitude can relate to the transition state symmetry. nih.govwikipedia.org
&lt;1.00 (Inverse KIE)Indicates a tightening of bonds to the isotopic carbon in the transition state, often seen when a bond is formed.
1.00 - 1.02Secondary KIE; often indicates a change in hybridization (e.g., sp2 to sp3) at the labeled carbon in the transition state.

Tracing Carbon Atom Rearrangements in Complex Biosynthetic Routes

Isotopic tracers like this compound are invaluable for mapping complex biosynthetic pathways. royalsocietypublishing.org By introducing the ¹³C label at a specific position (e.g., the carboxyl carbon), researchers can follow that atom's journey as it is incorporated into various downstream products. This process creates unique isotopic patterns, or "fingerprints," in the resulting metabolites, which can be analyzed to reveal the underlying enzymatic reactions and pathway connections. royalsocietypublishing.org

This technique is not limited to verifying known pathways but is also a powerful tool for discovering novel enzyme functions and metabolic routes. royalsocietypublishing.org For example, feeding an organism Glycolic Acid-1-¹³C Sodium Salt and analyzing the resulting amino acids can confirm the flow of carbon from the photorespiratory pathway into central metabolism. The ¹³C label would be expected to appear first in the carboxyl group of glyoxylate, then in the corresponding carbon of glycine and serine. The specific location of the label in subsequently synthesized molecules provides definitive evidence of the biochemical transformations that have occurred. This method has been instrumental in correcting mis-annotated pathways and elucidating the co-metabolism of different carbon sources. royalsocietypublishing.org

Table 3: Tracing the ¹³C Label from Glycolic Acid-1-¹³C Sodium Salt in Photorespiration This table illustrates the expected transfer of the ¹³C label through the initial enzymatic steps of the glycolate pathway.

StepSubstrateEnzymeProductFate of 13C Label
1Glycolate-1-13CGlycolate OxidaseGlyoxylate-1-13CLabel retained in carboxyl group.
2Glyoxylate-1-13CGlutamate-glyoxylate aminotransferaseGlycine-1-13CLabel transferred to carboxyl group of Glycine.
3Two molecules of Glycine (one labeled)Glycine decarboxylase complexSerineLabel appears in the carboxyl group of Serine.

Mechanistic Organic Chemistry Studies with Glycolic Acid 13c Sodium Salt

Tracing Reaction Intermediates and Transition States in Model Reactions

The presence of a ¹³C label in glycolic acid is instrumental in identifying transient species—such as reaction intermediates and transition states—that are critical to understanding a reaction's mechanism. By analyzing the isotopic composition of products and intermediates, chemists can map the journey of the carbon skeleton.

One significant area of study is the isomerization of glyoxal (B1671930) to glycolic acid, a reaction of interest in both industrial and biochemical contexts. Research employing Lewis acid catalysts with NMR spectroscopy has provided evidence for a 1,2-hydride shift mechanism. nasa.gov In such studies, using ¹³C-labeled glyoxal would allow for direct observation of the carbon skeleton rearrangement, confirming the intramolecular nature of the hydride shift.

Furthermore, studies on the gas-phase decomposition of deprotonated glycolic acid have utilized both carbon-13 and deuterium (B1214612) labeling to probe the fragmentation pathways. nih.gov Through tandem mass spectrometry, researchers identified two main dissociation routes. The major pathway involves a nucleophilic attack of the carboxylate oxygen onto the α-carbon, proceeding through a key α-lactone intermediate . nih.gov This intermediate could only be definitively identified by tracking the labeled carbon atoms. The minor pathway was shown to initiate from a proton transfer from the α-carbon. nih.gov

In another example, while not a mechanistic study itself, the synthesis of complex molecules like Aceclofenac-d4,¹³C2 involves the preparation of ¹³C-labeled glycolic acid as a crucial intermediate building block. nih.gov The isotopic purity of this intermediate is confirmed by NMR, showcasing the analytical precision that ¹³C labeling affords. nih.gov These synthetic applications underscore the utility of labeled glycolate (B3277807) in constructing complex molecules where tracing the origin of each atom is essential.

Table 1: Investigated Reaction Mechanisms Using Isotopically Labeled Glycolic Acid or Precursors

Reaction InvestigatedLabeled Compound UsedAnalytical TechniqueKey Mechanistic Insight
Gas-phase decomposition of glycolate¹³C and D-labeled glycolic acidTandem Mass SpectrometryIdentification of an α-lactone intermediate via nucleophilic attack. nih.gov
Isomerization of glyoxalGlyoxal (Precursor to Glycolic Acid)NMR SpectroscopyEvidence for a 1,2-hydride shift mechanism catalyzed by Lewis acids. nasa.gov
Synthesis of Aceclofenac¹³C-labeled glycolic acidNMR SpectroscopyUsed as a validated, isotopically pure intermediate for complex synthesis. nih.gov

Analysis of Isotope Exchange and Scrambling Phenomena in Reaction Systems

Isotope exchange and scrambling (the redistribution of isotopes within a molecule) are powerful indicators of certain reaction mechanisms, particularly those involving reversible steps or symmetrical intermediates. While extensive studies focusing specifically on carbon scrambling within the glycolic acid backbone are not widely documented, the principles of isotope exchange are well-applied in related systems. Glycolic Acid-¹³C Sodium Salt is an ideal substrate for such investigations.

For instance, in a reaction where glycolic acid labeled at the carboxyl position (C-1) is used, the detection of the ¹³C label at the alcohol position (C-2) in the product or recovered starting material would be definitive proof of scrambling. This could imply a mechanism involving a symmetrical intermediate, such as a derivative of glyoxal, or a series of reversible steps that break and reform the C-C bond.

Studies have been conducted on isotope effects in ligand exchange systems involving glycolate. For example, research on the ion exchange chromatography of neodymium with various ligands, including glycolate, investigated the fractionation of neodymium isotopes. nih.gov The results showed that heavier neodymium isotopes were preferentially enriched in the neodymium-glycolate complex in the solution phase. nih.gov While this study focuses on the metal isotope effect, it highlights the sensitivity of complexation to isotopic composition. A similar approach could be used to study the kinetic isotope effect of ¹³C in glycolate itself during ligand exchange or other reactions, providing information about the transition state. If the C-C bond were involved in the rate-determining step, a significant kinetic isotope effect would be expected.

The absence of isotope scrambling can be just as informative as its presence. If a reaction proceeds without any scrambling of a C-1 and C-2 label, it strongly suggests that the carbon-carbon bond remains intact throughout the reaction mechanism and that no symmetrical intermediates are formed.

Table 2: Potential Isotope Exchange Scenarios with ¹³C-Labeled Glycolate

Starting MaterialHypothetical ReactionObservationMechanistic Implication
HOCH₂-¹³COOHRearrangement ReactionProduct is a mix of HOCH₂-¹³COOH and ¹³CH₂-COOHA symmetrical intermediate or reversible C-C bond cleavage occurred.
HOCH₂-¹³COOHSubstitution ReactionProduct retains label only at C-1 positionThe C-C bond was not broken during the reaction.
HOCH₂-¹³COOHComplexation with Metal IonRate differs from unlabeled glycolic acid¹³C participates in the rate-determining step (Kinetic Isotope Effect).

Elucidation of Degradation Pathways in Environmental or Industrial Contexts

Understanding how chemical compounds break down is crucial for assessing their environmental impact and for managing industrial processes. Glycolic Acid-¹³C Sodium Salt is an invaluable tool for tracing these degradation pathways, revealing the ultimate fate of its carbon atoms.

In a notable study on the valorization of glycerol, researchers investigated its degradation into formic acid. nih.gov To understand the fate of glycolic acid as a potential intermediate, they used 1-¹³C-glycolic acid . The experiment revealed that the ¹³C-labeled carboxyl group was oxidized to ¹³CO₂, while the unlabeled α-carbon (C-2) was converted into formic acid. nih.gov This clear result, made possible by isotopic labeling, unambiguously established the specific bond cleavage and oxidation steps in this degradation pathway.

In the context of industrial waste management, such as the treatment of legacy nuclear waste, glycolic acid is used as a reductant. pubcompare.ai Studies have employed ¹³C NMR to analyze the degradation products of glycolic acid in simulated waste environments. These analyses identified formic acid and diglycolic acid as minor impurities or degradation products, helping to understand the long-term stability and reactivity of glycolic acid in these complex chemical mixtures. pubcompare.ai

The environmental fate of glycolic acid, which is readily biodegradable, can also be studied in detail using ¹³C-labeled variants. ufl.edu By introducing ¹³C-glycolate into soil or water microcosms, scientists can trace the label into microbial biomass, CO₂, and other metabolites. This allows for a precise mapping of the biodegradation pathways and quantifies the rate at which the compound is mineralized or assimilated by microorganisms. researchgate.net

Similarly, studies simulating the chemical evolution of interstellar ices have used ¹³C-labeled precursors like methanol (B129727) (¹³CH₃OH) to track the formation of more complex organic molecules upon UV irradiation. In these experiments, ¹³C-labeled glycolic acid was identified as a product, confirming its formation pathway from simpler carbon sources under astrophysical conditions.

Table 3: Tracing Degradation Products of ¹³C-Labeled Glycolic Acid

ContextLabeled Precursor/IntermediateAnalytical TechniqueKey Degradation Product(s) Identified
Glycerol Degradation1-¹³C-Glycolic AcidNMR Spectroscopy¹³CO₂ and Formic Acid nih.gov
Nuclear Waste SimulantGlycolic Acid¹³C NMRFormic Acid, Diglycolic Acid pubcompare.ai
Prebiotic Chemistry¹³C-MethanolGC-MS¹³C-Glycolic Acid
Environmental Biodegradation¹³C-Glycolate (Hypothetical)Mass Spectrometry, NMR¹³CO₂, ¹³C-labeled microbial biomass

Emerging Research Frontiers and Methodological Advancements

Integration of 13C-MFA with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Metabolomics)

The integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with other omics disciplines—proteomics, transcriptomics, and metabolomics—is providing a more holistic view of cellular regulation and function. While transcriptomics and proteomics offer insights into gene expression and protein levels, ¹³C-MFA provides a direct measure of the functional output of metabolic networks by quantifying reaction rates (fluxes). nih.gov This integrated approach allows researchers to connect changes in gene expression or protein abundance to functional alterations in metabolic pathway utilization. researchgate.net

Fluxomics, through the use of ¹³C-labeled molecules, is increasingly used to observe metabolic pathways and investigate the complex network of gene-RNA and protein-metabolite interactions. researchgate.net For instance, studies combining these data types can reveal how an organism rewires its metabolism in response to genetic or environmental perturbations. Research has shown that integrating relative gene expression data can enhance the predictive accuracy of flux models, helping to resolve discrepancies between modeled fluxes and experimental ¹³C-MFA results. epfl.ch In studies of plant photorespiration, a key pathway involving glycolate (B3277807), combining ¹³C labeling with metabolomic and transcriptomic analyses has been essential to understand the roles of specific enzymes and the impact of genetic mutations on the entire network. oup.com

This multi-omics strategy is crucial for building and refining genome-scale metabolic models (GEMs). researchgate.net By constraining these large models with empirical data from multiple levels of biological organization, researchers can achieve more accurate predictions of metabolic phenotypes. researchgate.netresearchgate.net The use of tracers like Glycolic Acid-¹³C Sodium Salt within this framework would enable precise tracking of carbon flow through specific pathways, such as the glyoxylate (B1226380) shunt or photorespiration, and correlating these flux dynamics with corresponding changes in enzyme and transcript levels.

Development of Novel ¹³C-Labeling Strategies and Analytical Tools

Advances in research are intrinsically linked to the development of new methodologies. In the context of stable isotope tracing, innovations focus on both the design of labeling experiments and the analytical tools used to measure isotopic enrichment. The use of compounds like Glycolic Acid-¹³C Sodium Salt benefits directly from these advancements, which enable more precise and comprehensive data collection. symeres.com

Novel labeling strategies are being designed to resolve specific metabolic questions. This includes the use of multiple, parallel isotopic tracers in a single study to improve the accuracy of flux estimations. nih.govnih.gov For example, a study might use different isotopomers of glucose in parallel experiments to constrain fluxes throughout central carbon metabolism more robustly. nih.gov Another innovative strategy involves using trace amounts of a fully labeled tracer, such as [U-¹³C]gluconate, alongside an unlabeled primary carbon source to precisely determine the split ratio of a specific metabolic branch point, like the pentose (B10789219) phosphate (B84403) pathway. nih.gov A similar approach with Glycolic Acid-¹³C Sodium Salt could be designed to accurately quantify its uptake and conversion rates.

On the analytical front, new tools and techniques are enhancing the speed and detail of isotopomer analysis.

Isotopic Ratio Outlier Analysis (IROA): This LC-MS-based technique uses samples labeled with distinct ratios of ¹³C (e.g., 5% and 95%) to differentiate biological signals from artifacts and to determine the exact number of carbon atoms in a metabolite, which greatly aids in compound identification. frontiersin.orgnih.gov

Advanced NMR Spectroscopy: While historically less sensitive than MS, developments in NMR technology, including specialized ¹³C-sensitive probes and methods like 2D ¹³C-¹³C INADEQUATE, allow for the detailed elucidation of carbon frameworks in complex mixtures, provided sufficient isotopic enrichment is achieved. frontiersin.orgnih.govfrontiersin.org

Automated Data Quantitation Software: Tools like DExSI have been developed to create a highly automated workflow for the rapid quantitation of ¹³C-labeled metabolites from GC-MS data, improving throughput and reducing processing time. nih.gov

Analytical Tool/StrategyDescriptionApplication for ¹³C Tracers
Parallel Labeling Using multiple, different ¹³C-labeled substrates in separate experiments to provide complementary labeling information. nih.govImproves the precision and resolution of flux maps for complex networks. nih.gov
Isotopic Ratio Outlier Analysis (IROA) An LC-MS method using specific ¹³C labeling ratios to distinguish true metabolites from noise and determine carbon counts. frontiersin.orgFacilitates confident identification and relative quantitation of thousands of metabolic features. nih.gov
DExSI A software package for automated and rapid quantitation of mass isotopomer data from GC-MS analyses. nih.govIncreases the throughput of stable isotope labeling experiments, supporting high-throughput screening. nih.gov
¹³C-¹³C INADEQUATE NMR A specialized 2D NMR technique that reveals direct carbon-carbon correlations, providing structural information. frontiersin.orgElucidates the carbon skeleton of unknown metabolites or confirms labeling patterns within known compounds in a mixture. frontiersin.org

Advances in Computational Flux Analysis and Visualization

The data generated from ¹³C-labeling experiments are complex, requiring sophisticated computational tools for analysis and interpretation. Recent years have seen significant progress in the development of software designed for metabolic flux analysis, making these powerful techniques more accessible and efficient. nih.gov These tools are essential for transforming raw mass spectrometry or NMR data into meaningful biological insights, such as comprehensive flux maps.

A variety of software suites are now available, each with unique features for modeling, simulation, and visualization. nih.gov

13CFLUX2: A high-performance software suite designed to handle large-scale ¹³C-MFA applications. It supports complex models and is optimized for multicore CPUs and compute clusters, enabling high-throughput flux analysis. oup.com

Fluxer: A web-based application for the computation and interactive visualization of flux graphs from genome-scale models. It allows users to upload models, perform Flux Balance Analysis (FBA), and visualize metabolic pathways and shortest routes between metabolites. umbc.edusemanticscholar.org

IMFLer: An interactive web application that combines the visualization capabilities of Escher maps with FBA and Flux Variability Analysis (FVA), offering a user-friendly interface for interpreting flux data without requiring programming skills. nih.gov

Open-source Packages: The development of open-source Python packages like COBRApy and FreeFlux is democratizing flux analysis. eares.orgacs.org FreeFlux is specifically designed for time-efficient analysis of both steady-state and isotopically non-stationary data, which is critical for capturing dynamic metabolic responses. acs.org

These tools not only calculate flux values but also provide powerful visualization capabilities. They can generate interactive maps that overlay flux data onto canonical pathway diagrams, allowing researchers to intuitively identify bottlenecks, pathway rerouting, and other metabolic changes. nih.govnih.gov For an experiment using Glycolic Acid-¹³C Sodium Salt, these tools would allow a researcher to model the distribution of the ¹³C label, calculate the rates of downstream reactions, and visualize how the glycolate-derived carbon is integrated into the broader metabolic network. royalsocietypublishing.org

Software ToolKey FeaturesPrimary Use Case
13CFLUX2 High-performance algorithms, supports large-scale models, multicore/cluster computing. oup.comComputationally intensive, high-resolution ¹³C-MFA for complex systems. oup.com
Fluxer Web-based, interactive visualization of flux graphs, k-shortest path analysis, supports >1,000 models. umbc.edusemanticscholar.orgAnalyzing and visualizing pathways in genome-scale models. umbc.edu
IMFLer Web-based, integrates Escher maps for visualization, user-friendly interface for FBA/FVA results. nih.govRapid visualization and interpretation of flux analysis results without programming. nih.gov
COBRApy Open-source Python library for constraint-based modeling of metabolic networks. eares.orgBuilding, simulating, and analyzing genome-scale metabolic models. eares.org
FreeFlux Open-source Python package for isotopically non-stationary MFA, fast and flexible. acs.orgAnalyzing transient metabolic data and enabling high-throughput fluxomic phenotyping. acs.org

High-Throughput Screening of Metabolic Phenotypes Using Isotopic Tracers

The convergence of rapid analytical methods and powerful computational tools has paved the way for high-throughput screening of metabolic phenotypes using isotopic tracers. This approach allows researchers to systematically investigate the metabolic effects of genetic mutations, drug candidates, or environmental conditions on a large scale. The choice of an optimal isotopic tracer is critical for the success of these screens, as different tracers provide varying degrees of precision for different pathways. nih.gov

For example, ¹³C-MFA can be used to screen libraries of genetically engineered microbial strains to identify those with optimized flux distributions for the production of a desired biochemical. nih.gov In biomedical research, high-throughput platforms can screen the metabolic response of cancer cells to various therapeutic drugs, identifying compounds that disrupt key pathways like the TCA cycle. nih.gov The development of faster computational tools is a key enabler of this trend, as they can process the large datasets generated. acs.org Some modern approaches even use machine learning models, trained on synthetic data generated by flux simulators, to enable rapid metabolic phenotyping. acs.org

In this context, Glycolic Acid-¹³C Sodium Salt could be employed as a specific probe to screen for factors that influence photorespiration or glycolate metabolism. For instance, a screen could be designed to:

Identify novel enzymes or transporters involved in glycolate utilization in microorganisms.

Test the effect of a library of small molecules on the photorespiratory pathway in plant cells.

Characterize the metabolic phenotype of a panel of mutant organisms to understand the function of uncharacterized genes related to one-carbon or two-carbon metabolism.

A study on Arabidopsis, for example, used a custom-built labeling chamber to treat multiple genotypes simultaneously with ¹³CO₂, allowing for comparative analysis of ¹³C incorporation into dozens of metabolites, including glycolic acid, to reveal the systemic effects of a single gene mutation. oup.com This type of systematic, comparative analysis is the foundation of high-throughput metabolic phenotyping.

Challenges and Future Directions in Glycolic Acid 13c Sodium Salt Research

Synthetic Complexity and Cost Implications for Diverse Labeling Patterns

The synthesis of isotopically labeled compounds is a complex and often costly endeavor. The expense is a significant factor, with prices for 13C-labeled glucose tracers ranging from approximately $100 to over $200 per gram, and other tracers being even more expensive. nih.gov This high cost is a direct consequence of the intricate synthetic routes required to introduce 13C atoms at specific positions within a molecule. For Glycolic Acid-13C Sodium Salt, creating different labeling patterns (e.g., [1-13C]glycolate vs. [2-13C]glycolate vs. [U-13C]glycolate) requires distinct, multi-step chemical syntheses. Each specific labeling pattern provides unique insights into metabolic pathways, but the complexity and cost of production limit the accessibility and widespread use of diverse tracers in experiments. nih.govselcia.com

The choice of tracer is critical, as different labeling patterns can significantly affect the precision of flux estimations for different pathways. nih.gov For instance, studies have shown that doubly 13C-labeled glucose tracers, such as [1,2-13C]glucose, often provide the highest precision for analyzing pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govrsc.org While similar systematic analyses for glycolate (B3277807) tracers are less common, the principle remains: the optimal labeling pattern depends on the specific metabolic questions being asked. The challenge lies in balancing the scientific need for specific, and sometimes multiple, labeling patterns against the high cost and synthetic difficulty of producing them. nih.gov

Table 1: Comparison of Synthetic Complexity for Glycolic Acid-13C Labeling Patterns

Labeling Pattern Precursor Material General Synthetic Difficulty Primary Use Case
[1-13C]Glycolate 13C-labeled cyanide or formate Moderate Tracing the fate of the carboxyl carbon, studying decarboxylation reactions (e.g., photorespiration). researchgate.net
[2-13C]Glycolate 13C-labeled ethylene (B1197577) glycol or acetate (B1210297) Moderate to High Tracing the fate of the alpha-carbon into central carbon metabolism.
[1,2-13C2]Glycolate Doubly labeled precursors (e.g., [13C2]acetate) High Tracking the integrity of the two-carbon backbone through metabolic conversions.

Future directions must focus on developing more cost-effective and efficient synthetic routes. Innovations in chemo-enzymatic synthesis or microbial production systems engineered to produce specific isotopomers of glycolate could dramatically reduce costs and increase the availability of these powerful research tools.

Limitations in Analytical Sensitivity for Low-Abundance Metabolites

A significant hurdle in 13C tracing studies is the detection and accurate quantification of labeling in low-abundance metabolites. researchgate.netbiorxiv.org While analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful, their sensitivity can be a limiting factor. biorxiv.orgnih.gov Metabolites present in trace amounts may fall below the detection limit of the instrument, or the signal-to-noise ratio may be too low for reliable measurement of their mass isotopomer distributions (MIDs). researchgate.netpreprints.org

This challenge is particularly relevant when studying pathways that are not highly active or when analyzing specific cellular compartments where metabolite pools are small. For example, when using this compound to trace the photorespiratory pathway, intermediates like glyoxylate (B1226380) may have very low intracellular concentrations, making their isotopic analysis difficult. researchgate.netnih.gov The detection of sugar phosphates, which are key intermediates connecting various pathways, is also notoriously challenging due to their low intracellular levels and the existence of multiple isomers. researchgate.netbiorxiv.orgmdpi.com High-resolution mass spectrometry (HRMS) offers improved sensitivity and mass accuracy, which helps in the reliable detection of isotopically enriched metabolites, even at low levels, but access to such instrumentation can be limited. mdpi.com

Future research should prioritize the development of more sensitive analytical methods and optimized sample preparation techniques to enrich for low-abundance compounds. Advances in mass spectrometry, such as improved ionization sources or next-generation analyzers, could push detection limits lower. preprints.org Furthermore, coupling analytical platforms with advanced separation techniques can help resolve isomeric metabolites and reduce matrix effects, thereby improving the accuracy of measurements for trace-level compounds.

Computational Demands for Large-Scale Metabolic Networks and Non-Steady-State Analysis

Metabolic flux analysis (MFA) relies on computational models to interpret 13C labeling data and estimate intracellular fluxes. frontiersin.org As these models grow in scale to encompass hundreds or even thousands of reactions (genome-scale models), the computational complexity increases significantly. frontiersin.orgnih.gov Fitting labeling data to these large networks to solve for flux distributions is a demanding task that requires sophisticated algorithms and significant computing power. frontiersin.org

The challenge is compounded when moving from traditional steady-state MFA (which assumes metabolic and isotopic steady state) to isotopically non-stationary MFA (INST-MFA). rsc.orgnih.gov INST-MFA analyzes the transient labeling dynamics of metabolites over time, providing richer information about network structure and flux, and is particularly useful for systems that are slow to reach isotopic steady state, like mammalian cells. rsc.orgrsc.org However, INST-MFA is computationally much more complex because it involves solving systems of differential equations rather than algebraic equations. rsc.org This increased complexity makes experimental design, data analysis, and model fitting substantially more challenging and time-consuming. nih.govosti.gov

Table 2: Computational Challenges in 13C-MFA

Analysis Type Model Complexity Computational Demand Key Challenge
Steady-State MFA Small to medium networks Moderate Solving systems of algebraic equations for flux estimation.
Genome-Scale MFA Large networks (hundreds of reactions) High High-dimensional optimization; identifying active pathways and flexible reactions. nih.gov
INST-MFA Small to large networks Very High Solving systems of ordinary differential equations; requires time-course data and pool size measurements. nih.govosti.gov

Future efforts must focus on developing more efficient computational tools and algorithms to handle the complexity of large-scale and non-steady-state models. frontiersin.org The development of standardized modeling languages like FluxML aims to improve the reproducibility and exchange of models between different research groups. frontiersin.org Additionally, advances in high-performance computing and machine learning could provide new avenues for accelerating flux calculations and improving the robustness of flux estimations. nih.gov

Addressing Isotopic Purity and Contamination in Tracing Experiments

The accuracy of 13C tracing experiments hinges on the isotopic purity of the tracer and the meticulous avoidance of contamination. The tracer, such as this compound, must have a high and accurately known level of 13C enrichment. pharma-industry-review.com Furthermore, all calculations must correct for the natural abundance of 13C (approximately 1.1%), which contributes to the mass isotopomer distribution of every metabolite. nih.govnih.govembopress.org This correction is a standard but critical data processing step to distinguish experimentally introduced labels from naturally present ones. nih.govbiorxiv.org

Contamination can arise from various sources. Unlabeled carbon sources in the growth medium can dilute the isotopic enrichment of intracellular metabolites, confounding the interpretation of labeling patterns. nih.gov For plant studies, residual organic matter in the soil or exposure to external air can introduce natural abundance CO2, diluting the 13C-CO2 supplied in labeling chambers. nih.gov In cell culture, hemolysis during blood sample collection can release metabolites from red blood cells, contaminating the plasma sample. escholarship.org Even the isotopic impurity of the tracer itself will reduce the fractional contribution of the label to downstream metabolites. nih.gov Ensuring high isotopic purity requires stringent quality control during synthesis and analysis, often using techniques like NMR and high-resolution mass spectrometry. selcia.compharma-industry-review.com

Future directions include the development of more robust analytical methods to precisely determine isotopic purity and the establishment of standardized protocols to minimize contamination during experiments. researchgate.net Improved computational algorithms for natural abundance correction are also essential, especially for complex molecules or when dealing with multiple isotopic labels. nih.govresearchgate.net

Potential for Novel Applications in Bioengineering and Industrial Biotechnology

Despite the challenges, this compound and other tracers hold immense potential for novel applications, particularly in metabolic engineering and industrial biotechnology. nih.govvanderbilt.edu By providing detailed maps of carbon flow, 13C-MFA enables researchers to identify metabolic bottlenecks, discover inefficient pathways, and pinpoint targets for genetic engineering to improve the production of desired chemicals, biofuels, and pharmaceuticals. nih.govbiosynsis.com

For example, 13C-MFA has been used to guide the engineering of E. coli for enhanced fatty acid production and to understand the metabolism of non-model organisms with industrial potential. vanderbilt.edu this compound is particularly relevant for applications involving photorespiration or glycolate metabolism. It can be used to study and engineer the photorespiratory pathway in plants or algae to enhance photosynthetic efficiency and biomass yield. nih.govscirp.orgfrontiersin.org In synthetic biology, engineered pathways that produce or consume glycolate could be optimized using insights from 13C tracing experiments. For instance, introducing a synthetic glycolate catabolic pathway into a production host could be monitored and fine-tuned using [13C]glycolate as a tracer. frontiersin.org

The future will likely see an expansion of 13C tracing into more complex systems and applications. This includes probing the metabolism of microbial communities, understanding host-pathogen interactions, and developing more efficient cell factories for the sustainable production of a wide range of bio-based products. vanderbilt.eduroyalsocietypublishing.orgnih.gov As the tools for synthesis, analysis, and computation continue to improve, the application of this compound will become increasingly integral to advancing the frontiers of bioengineering and biotechnology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Glycolic Acid-13C Sodium Salt in laboratory settings?

  • Synthesis : Neutralization of glycolic acid-13C with sodium hydroxide (e.g., 1:1 molar ratio) under controlled pH (~7–8) yields the sodium salt. Isotopic labeling at the carboxyl or hydroxyl group requires specialized precursors, such as 13C-enriched glycolic acid derivatives .
  • Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate stretching vibrations (e.g., antisymmetric νasCOO⁻ at ~1594 cm⁻¹ and symmetric νsCOO⁻ at ~1383 cm⁻¹). Isotopic purity can be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) for 13C enrichment .

Q. How can researchers determine the solubility and pH-dependent behavior of this compound?

  • Methodology : Conduct solubility tests in water and organic solvents (e.g., ethanol, DMSO) at varying temperatures (25–60°C). Measure pH using universal indicator paper or a calibrated pH meter after dissolving the salt in distilled water. For example, sodium glycolate typically yields a basic solution (pH > 7) due to residual hydroxide ions .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • FTIR : Analyze carboxylate group coordination modes (e.g., bidentate vs. monodentate) by comparing Δν (νasCOO⁻ – νsCOO⁻). A smaller Δν (~211 cm⁻¹) suggests bidentate coordination, as observed in sodium glycolate complexes .
  • NMR : 13C NMR can confirm isotopic labeling at specific carbon positions, with distinct peaks for 13C-enriched carbons (e.g., ~175 ppm for the carboxylate carbon) .

Advanced Research Questions

Q. What experimental approaches are used to study the adsorption behavior of this compound in aqueous solutions with varying salt content?

  • Batch Adsorption : Prepare solutions with NaCl concentrations (0.1–1.0 M) to mimic saline conditions. Use anion-exchange resins (e.g., Purolite A103S or A1496) and measure adsorption efficiency via UV-Vis or HPLC. Apply Langmuir/Freundlich isotherm models to analyze equilibrium data .
  • Dynamic Adsorption : Generate breakthrough curves by passing the solution through a resin-packed column at controlled flow rates (e.g., 2–5 mL/min). Calculate resin capacity (mg/g) and regeneration efficiency .

Q. How does the presence of sodium chloride influence the adsorption kinetics of this compound on ion-exchange resins?

  • Competitive Ion Effects : High NaCl concentrations reduce adsorption efficiency due to competitive binding between Cl⁻ and glycolate ions. For example, at 1.0 M NaCl, adsorption capacity for glycolic acid decreases by ~30% on A103S resin. Kinetic studies using pseudo-second-order models can quantify rate constants .

Q. What thermodynamic parameters are critical when analyzing the adsorption of this compound, and how are they derived experimentally?

  • Key Parameters : Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from van’t Hoff plots using equilibrium constants at different temperatures (e.g., 25–45°C). Negative ΔG° values indicate spontaneous adsorption .
  • Method : Perform isothermal titration calorimetry (ITC) to directly measure ΔH° and validate computational models .

Q. How can breakthrough curve analysis be applied to optimize the dynamic adsorption of this compound in industrial wastewater treatment research?

  • Procedure : Monitor effluent concentration over time until saturation (breakthrough point). Adjust column parameters (e.g., bed height, flow rate) to maximize resin utilization. For A1496 resin, optimal bed heights of 10–15 cm achieve >90% removal efficiency .

Q. What role does the carboxylate group coordination mode play in the thermal stability of this compound, as observed in IR studies?

  • Thermal Degradation : Bidentate coordination (Δν ~211 cm⁻¹) enhances thermal stability compared to monodentate modes. Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C for sodium glycolate, with char formation (~8.6%) at 600°C .

Q. How do statistical models and AI algorithms enhance the understanding of salt-plasticizer interactions in polymer electrolytes containing this compound?

  • Approach : Use response surface methodology (RSM) to optimize salt-plasticizer ratios. Machine learning models (e.g., random forests) can predict proton conductivity in bio-based electrolytes, where glycolic acid-13C enhances ionic mobility by ~40% compared to unlabeled analogs .

Methodological Notes

  • Data Tables :

    TechniqueKey ObservationsReference
    FTIRνasCOO⁻: 1594 cm⁻¹; νsCOO⁻: 1383 cm⁻¹
    AdsorptionLangmuir capacity: 120 mg/g (A103S resin)
    TGAChar residue: 8.6% at 600°C
  • Contradictions : While and emphasize NaCl’s inhibitory effect on adsorption, no direct contradictions exist in the provided data.

  • Excluded Sources : Commercial platforms (e.g., Santa Cruz Biotechnology, GLPBIO) are excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.